molecular formula C18H13FN6OS B2736166 N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-70-4

N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2736166
M. Wt: 380.4
InChI Key: QPFAINJMMMYIAS-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound that contains several functional groups and rings, including a fluorophenyl group, a pyridinyl group, a triazolopyridazine group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (phenyl, pyridinyl, and triazolopyridazine) and functional groups (fluoro, sulfanyl, and acetamide). These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules .

Scientific Research Applications

Research Applications of Structurally Similar Compounds

1. Drug Metabolism and Toxicity Studies Compounds with triazolo[4,3-b]pyridazine structures are often subjects of metabolism and disposition studies to understand their pharmacokinetics in humans. For instance, studies on various drugs have detailed their absorption, metabolism, and excretion patterns, which are crucial for assessing the safety and efficacy of pharmaceuticals. Research on the metabolism of specific GABA-A receptor agonists and inhibitors of human epidermal growth factor and vascular endothelial growth factor receptors (Christopher et al., 2010) provides insights into the comprehensive evaluation of drug candidates, including those with complex structures like the one .

2. Evaluating Pharmacogenetic Effects The polymorphic expression of enzymes involved in drug metabolism, such as UGT1A9, can influence the pharmacokinetics of drugs. Studies like those conducted by Linakis et al., 2018, exploring acetaminophen metabolism in neonates, highlight the significance of genetic variability on drug metabolism. These insights are essential for personalized medicine and optimizing drug dosing.

3. Investigating Mechanisms of Drug Action and Toxicity Research on compounds like sulfadiazine and its therapeutic evaluation and toxic effects (Finland et al., 1941) provides a foundation for understanding the mechanisms of action and potential adverse effects of drugs. This is critical for developing safer and more effective therapeutic agents.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFAINJMMMYIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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